molecular formula C4H10O4S B193266 4-hydroxybutane-1-sulfonic acid CAS No. 26978-64-3

4-hydroxybutane-1-sulfonic acid

Cat. No.: B193266
CAS No.: 26978-64-3
M. Wt: 154.19 g/mol
InChI Key: YEGPVWSPNYPPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a butane backbone. This compound is a white crystalline solid that is highly soluble in water and exhibits strong acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxybutane-1-sulfonic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of 4-hydroxy-1-butanesulfonic acid typically involves large-scale synthesis using the chlorosulfonation method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxybutane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-butanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as hydrogen bonding, nucleophilic substitution, and acid-base reactions. The sulfonic acid group, in particular, enhances the compound’s acidity, making it an effective catalyst in many reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutane-1-sulfonic acid: Similar in structure but may differ in the position of functional groups.

    4-Chlorobutanesulfonic acid: Contains a chlorine atom instead of a hydroxyl group.

    4-Hydroxy-2-butanesulfonic acid: Differ in the position of the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and sulfonic acid groups on the same carbon chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in chemistry, biology, and industry .

Biological Activity

4-Hydroxybutane-1-sulfonic acid (CAS Number: 26978-64-3) is a sulfonic acid derivative that has gained attention for its unique biological properties and applications. This compound is structurally characterized by a hydroxyl group and a sulfonic acid group, which contribute to its solubility and reactivity. It is primarily used in the synthesis of various biologically active compounds, including buffers and surfactants.

  • Molecular Formula : C₄H₁₀O₄S
  • Molecular Weight : 154.18 g/mol
  • Synonyms : 1-Butanesulfonic acid, 4-hydroxy-

The compound's structure allows it to participate in various chemical reactions, making it versatile in biological applications.

This compound acts as a sulfo-alkylating agent. It can introduce the sulfobutyl group into hydrophobic compounds with nucleophilic functional groups, enhancing their water solubility and biological activity. This property is particularly useful in drug formulation and development, where solubility is a critical factor for bioavailability.

Applications in Biochemistry

  • Buffering Agent : Due to its pKa values, this compound can function effectively as a buffering agent in biochemical assays and reactions.
  • Synthesis of Sulfobutyl Derivatives : It is used to synthesize sulfobutyl derivatives of various compounds, which are important in enhancing the solubility of poorly soluble drugs.
  • Surfactant Properties : The compound exhibits surfactant properties that can be utilized in formulations requiring emulsification or stabilization.

Study 1: Synthesis of Sulfobutyl Ether-Beta-Cyclodextrin

A significant application of this compound is its reaction with beta-cyclodextrin to form sulfobutyl ether-beta-cyclodextrin (SBECD). This compound serves as an inclusion complex that enhances the solubility and stability of hydrophobic drugs. In a study by Liu et al., the reaction was optimized under alkaline conditions, achieving a high degree of substitution and solubility improvement for various pharmaceutical compounds .

Study 2: Antimicrobial Properties

Research has shown that sulfobetaines derived from this compound exhibit antimicrobial properties. These compounds are effective against a range of bacteria, making them suitable candidates for use in personal care products and pharmaceuticals .

Research Findings

StudyFindings
Liu et al. (2014)Demonstrated the effectiveness of SBECD in improving drug solubility and stability .
Zhang et al. (2017)Investigated the antimicrobial activity of sulfobutyl derivatives, highlighting their potential applications in healthcare .
Anax LaboratoriesReported high purity levels (98%) for research applications, emphasizing the importance of using high-quality reagents for biological studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxybutane-1-sulfonic acid, and how do reaction conditions influence product purity?

  • This compound is synthesized via acid-catalyzed cyclization of its linear precursor, forming the δ-sultone structure (1,4-butane sultone) . Reaction parameters such as temperature (e.g., 80–100°C), catalyst type (e.g., sulfuric acid), and solvent polarity significantly impact yield and impurity profiles. Post-synthesis purification via recrystallization or chromatography is critical to remove byproducts like bis(4-sulfobutyl) ether .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the δ-sultone structure by identifying key resonances (e.g., sulfonic acid protons at δ 3.5–4.5 ppm) .
  • Infrared Spectroscopy (IR): Detects sulfonic acid S=O stretching vibrations (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Capillary Electrophoresis (CE): Quantifies impurities (e.g., residual β-cyclodextrin or sodium chloride) at limits ≤0.09% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • The compound is classified as a Category 4 oral toxin and a Category 2 carcinogen. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Storage should be in airtight containers at room temperature, away from bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Discrepancies arise from variations in solvent purity, temperature control, and analytical methods. For example, solubility in water is >50 g/100 mL at 25°C, but methanol solubility (<0.5 g/100 mL) may differ due to trace water content. Standardize protocols using Karl-Fischer titration for solvent dryness and HPLC for quantification .

Q. What methodologies are recommended for detecting this compound as an impurity in sulfobutylether-β-cyclodextrin (SBECD) formulations?

  • Capillary Electrophoresis (CE): Detects impurities at ≤0.09% using EP 2.2.47 methods .
  • High-Performance Liquid Chromatography (HPLC): Separates residual β-cyclodextrin (<1.0%) and bis(4-sulfobutyl) ether (<0.05%) using C18 columns and UV detection .

Q. How does the stability of this compound vary under acidic vs. alkaline conditions, and what degradation products form?

  • In acidic conditions, the δ-sultone ring remains intact, but alkaline hydrolysis opens the ring, yielding linear sulfonate salts. Degradation products include sodium 4-sulfobutanolate, identified via LC-MS and ion chromatography. Stability studies should monitor pH (4–6.8) and temperature (avoid >40°C) .

Q. What computational models are applicable for predicting the reactivity of this compound in polymer composites?

  • Molecular dynamics (MD) simulations can model interactions with polymers like Nafion®, focusing on sulfonic acid group orientation and hydrogen bonding. Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution) to optimize composite conductivity .

Q. Methodological Notes

  • Data Validation: Cross-reference experimental results with USP/EP pharmacopeial standards (e.g., USP <1053> for CE) to ensure reproducibility .
  • Conflict Resolution: Use orthogonal techniques (e.g., NMR + HPLC) to resolve analytical discrepancies.
  • Safety Compliance: Adhere to EPA and EU guidelines for carcinogen handling and waste disposal .

Properties

IUPAC Name

4-hydroxybutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPVWSPNYPPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067272
Record name 1-Butanesulfonic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26978-64-3
Record name 4-Hydroxybutanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26978-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26978-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanesulfonic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanesulfonic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanesulfonic acid, 4-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-1-BUTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87G94EI36D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-hydroxybutane-1-sulfonic acid
4-hydroxybutane-1-sulfonic acid
4-hydroxybutane-1-sulfonic acid
4-hydroxybutane-1-sulfonic acid
4-hydroxybutane-1-sulfonic acid
4-hydroxybutane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.